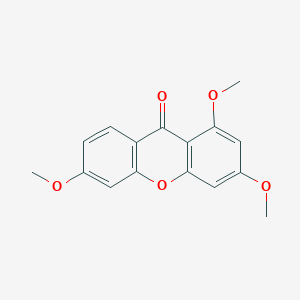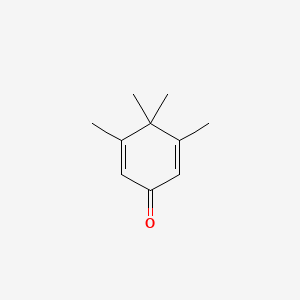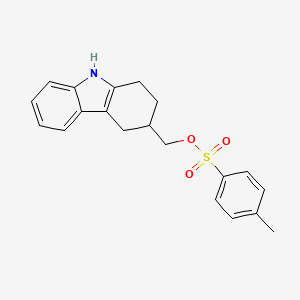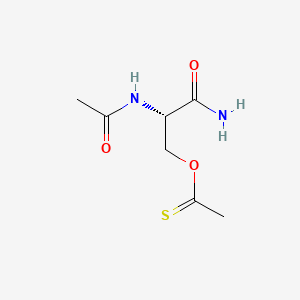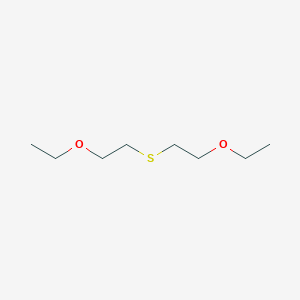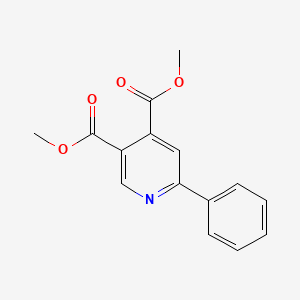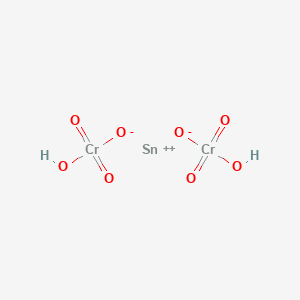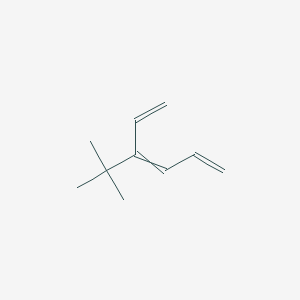
3-Tert-butylhexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylhexa-1,3,5-triene is an organic compound characterized by a triene structure with a tert-butyl group attached to the third carbon atom. This compound is part of the larger family of conjugated dienes and trienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylhexa-1,3,5-triene typically involves the use of conjugated diene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkene to form a cyclohexene derivative, which can then be further modified to introduce the tert-butyl group. Another approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that allow for efficient synthesis of the compound. The use of metal catalysts, such as palladium or nickel, can facilitate the formation of the triene structure under milder conditions, improving yield and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triene into a saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the triene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Br₂, Cl₂) and organometallic compounds (Grignard reagents) are frequently used.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes, alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Tert-butylhexa-1,3,5-triene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These bonds allow for electron delocalization, making the compound highly reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Hexatriene: A simpler triene without the tert-butyl group.
Cyclohexa-1,3,5-triene: A cyclic triene with similar conjugation.
1,3,5,7-Octatetraene: An extended conjugated system with four double bonds.
Uniqueness
3-Tert-butylhexa-1,3,5-triene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and for developing new materials with specific properties.
Propiedades
Número CAS |
40087-76-1 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3-tert-butylhexa-1,3,5-triene |
InChI |
InChI=1S/C10H16/c1-6-8-9(7-2)10(3,4)5/h6-8H,1-2H2,3-5H3 |
Clave InChI |
QJQSDSBFJITIHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


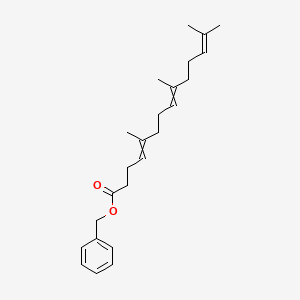
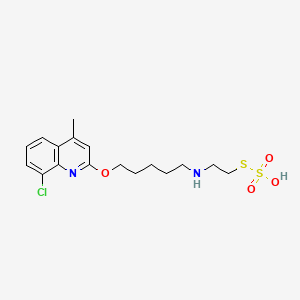
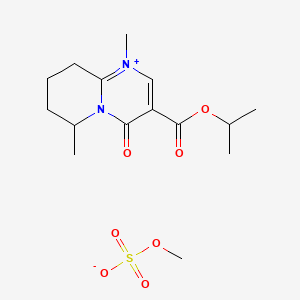
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
